molecular formula C10H12ClNO2 B2503456 Methyl 3-(4-chloroanilino)propanoate CAS No. 21911-88-6

Methyl 3-(4-chloroanilino)propanoate

Cat. No.: B2503456
CAS No.: 21911-88-6
M. Wt: 213.66
InChI Key: HOYJDYNGHUMQFU-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloroanilino)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chloroaniline group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-chloroanilino)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with methyl acrylate under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloroanilino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(4-chloroanilino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloroanilino)propanoate involves its interaction with specific molecular targets and pathways. The chloroaniline group can interact with enzymes and receptors, leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-bromoanilino)propanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(4-fluoroanilino)propanoate: Contains a fluorine atom in place of chlorine.

    Methyl 3-(4-methoxyanilino)propanoate: Features a methoxy group instead of chlorine.

Uniqueness

Methyl 3-(4-chloroanilino)propanoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

methyl 3-(4-chloroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYJDYNGHUMQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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